2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone

ALK5 inhibitor TGF-β receptor medicinal chemistry intermediate

The compound 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone (CAS 1132610-47-9) is a heterocyclic ketone that serves as a critical synthetic intermediate in the preparation of potent inhibitors targeting transforming growth factor-β type I receptor kinase (ALK5) and related kinases. Its core structure incorporates a [1,2,4]triazolo[1,5-a]pyridine ring linked via an ethanone bridge to a 5-fluoro-6-methylpyridine moiety.

Molecular Formula C14H11FN4O
Molecular Weight 270.26 g/mol
CAS No. 1132610-47-9
Cat. No. B1515319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone
CAS1132610-47-9
Molecular FormulaC14H11FN4O
Molecular Weight270.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)C(=O)CC2=CN3C(=NC=N3)C=C2)F
InChIInChI=1S/C14H11FN4O/c1-9-11(15)3-4-12(18-9)13(20)6-10-2-5-14-16-8-17-19(14)7-10/h2-5,7-8H,6H2,1H3
InChIKeyJYFYKETYUYEBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone (CAS 1132610-47-9) for Kinase Inhibitor Research


The compound 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone (CAS 1132610-47-9) is a heterocyclic ketone that serves as a critical synthetic intermediate in the preparation of potent inhibitors targeting transforming growth factor-β type I receptor kinase (ALK5) and related kinases [1]. Its core structure incorporates a [1,2,4]triazolo[1,5-a]pyridine ring linked via an ethanone bridge to a 5-fluoro-6-methylpyridine moiety. This specific scaffold is a direct precursor to clinically evaluated antifibrotic and anticancer agents, placing this intermediate at the center of a high-value medicinal chemistry workflow where regioisomeric purity and functional group reactivity are paramount [2].

Why 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone Cannot Be Readily Substituted by Other Triazolopyridine Intermediates


Simple substitution of this intermediate with other triazolopyridine ethanones is not feasible due to the unique reactivity introduced by the 5-fluoro-6-methylpyridine motif and the specific 6-yl attachment on the triazolopyridine ring. The fluorine atom significantly influences the electronic character of the pyridine ring, affecting the rate and selectivity of subsequent cyclization reactions, such as imidazole or pyrazole formation [1]. The 6-yl regiochemistry on the triazolopyridine is essential for the correct geometry and binding affinity of the final ALK5 inhibitors; the corresponding 7-yl or 8-yl isomers yield compounds with substantially reduced or no kinase inhibitory activity [2]. Using a non-fluorinated or differently halogenated analog will therefore lead to a different pharmacokinetic and pharmacodynamic profile in the final drug candidate, invalidating structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone


Synthetic Utility as a Direct Precursor to a Clinical ALK5 Inhibitor Candidate

This ethanone is the direct penultimate intermediate for the synthesis of the clinical candidate EW-7197 (and its analogs), a highly potent ALK5 inhibitor [1]. The synthesis involves condensation of this ethanone with an aldehyde to form an imidazole ring. The closest non-fluorinated analog, 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone, serves as a precursor to the less potent lead compound 5 (EW-7197's predecessor), which has an ALK5 IC50 of 13.9 nM [2]. The fluorine atom introduced by this compound in the final product contributes to a >2-fold improvement in metabolic stability and a superior in vivo toxicity profile, making it the required intermediate for the optimized clinical candidate [1].

ALK5 inhibitor TGF-β receptor medicinal chemistry intermediate

Regiochemical Specificity for Kinase Binding Affinity

The point of attachment on the triazolopyridine ring is critical for biological activity. The 6-yl substitution pattern present in this ethanone is strictly required. Patent disclosures for the [1,2,4]triazolo[1,5-a]pyridine scaffold as kinase inhibitors explicitly define the 6-yl linkage for active compounds, while 5-yl, 7-yl, and 8-yl analogs are either inactive or serve different targets [1]. For example, JAK2 inhibitory activity is only observed with the 6-yl substituted series, with a representative compound showing an IC50 of 0.7 nM, while other regioisomers are not claimed [1]. This compound's specific regiochemistry ensures the final inhibitor can adopt the correct conformation within the ATP-binding pocket.

structure-activity relationship regioisomer kinase selectivity

The 5-Fluoro-6-Methylpyridine Motif Confers Metabolic Stability Advantage

Incorporation of a fluorine atom at the 5-position of the 6-methylpyridine ring is a well-recognized medicinal chemistry strategy to block a key metabolic hot spot. Comparative metabolism studies on related ALK5 inhibitors reveal that the 5-fluoro substituent reduces oxidative metabolism at the pyridine C-5 position, leading to a 2- to 5-fold increase in intrinsic clearance in human hepatocyte assays compared to the unsubstituted 6-methylpyridine analog [1]. While direct data on this precise intermediate is unavailable, the structure-activity relationship is firmly established for its final drug-like products. The non-fluorinated analog 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS 1428262-29-6) is commercially available but leads to compounds with significantly lower oral bioavailability [1].

metabolic stability fluorine substitution lead optimization

Ketone Reactivity Advantage for Imidazole Cyclization

The ethanone bridge provides a reactive carbonyl handle for the construction of diverse heterocycles. In the optimized synthesis of ALK5 inhibitors, this ketone is condensed with aldehydes in the presence of ammonium acetate to form imidazoles in yields exceeding 70% [1]. The analogous carboxylic acid derivative (2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)acetic acid) would require an additional activation step, while the dione derivative (1-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione) is an advanced intermediate that limits further diversification . The ketone intermediate therefore offers an ideal balance of reactivity and versatility for parallel library synthesis.

synthetic intermediate heterocycle synthesis carbonyl reactivity

Commercial Availability and Purity Benchmarking

The compound is offered by multiple vendors with a standard purity of 95%, as verified by LC-MS and NMR . This batch-to-batch consistency is critical for reproducible SAR studies. In comparison, the non-fluorinated analog 2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS 1428262-29-6) is typically supplied at 97% purity, indicating that the 95% standard for the more complex fluorinated intermediate represents an acceptable trade-off for its enhanced utility . The 95% purity is sufficient for direct use in the next synthetic step without further purification in most published procedures .

research chemical purity supply chain

Compared to Other Kinase Inhibitor Building Blocks

While other triazolopyridine ethanone building blocks are directed toward different kinase targets (e.g., TTK/MPS1, JAK2), this specific compound's fluorinated pyridine tail directs selectivity toward the TGF-β type I receptor (ALK5) cluster [1]. A structurally related compound, N-(5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-4-(5-fluoro-6-methylpyridin-2-yl)-1H-imidazol-2-yl)acetamide, exhibits a Ki of 2.07 nM for TGFBR1 and an EC50 of 111 nM in a cellular assay, demonstrating the optimal functional group constellation that this intermediate helps construct [2]. Alternative building blocks lacking the 5-fluoro substituent fail to achieve this dual potency and selectivity profile.

scaffold comparison target selectivity chemical probe

Prime Application Scenarios for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(5-fluoro-6-methylpyridin-2-yl)ethanone


Synthesis of EW-7197 and Next-Generation ALK5 Inhibitors

This compound is the essential starting material for preparing EW-7197 (N-((4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline), a highly potent, selective, and orally bioavailable ALK5 inhibitor under clinical evaluation for cancer immunotherapy and fibrosis [1]. The synthetic route involves condensation with 2-fluoro-4-nitrobenzaldehyde under reflux conditions, followed by reduction and functionalization. Any deviation from this exact intermediate's regiochemistry or substitution pattern will lead to a different, less active compound.

Medicinal Chemistry SAR Campaigns for TGF-β Pathway Modulation

In a typical lead optimization program, 20-50 mg of this intermediate is used to generate a small library of 10-20 imidazole, pyrazole, or thiazole derivatives via parallel synthesis [1]. The consistent 95% purity ensures comparable yields across the library, and the reactive carbonyl group allows for rapid diversification. Researchers deploying this intermediate can replicate published ALK5 IC50 values of 7.68 nM for the most potent derivatives.

Calibration Standard for Kinase Inhibitor Metabolite Profiling

Due to the presence of the fluorine atom, which is a common motif in drug design, this intermediate can also serve as a reference standard for developing LC-MS/MS methods to detect and quantify fluorinated drug metabolites in biological matrices. Its exact molecular weight of 270.091689 Da provides a specific mass signature that is easily distinguishable in complex biological samples [1].

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